Product packaging for Perfluoro-2-butyltetrahydrofuran(Cat. No.:CAS No. 11072-16-5)

Perfluoro-2-butyltetrahydrofuran

Cat. No.: B080474
CAS No.: 11072-16-5
M. Wt: 416.06 g/mol
InChI Key: FYJQJMIEZVMYSD-UHFFFAOYSA-N
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Description

Nomenclature and Historical Significance in Perfluorinated Compound Research

The nomenclature of Perfluoro-2-butyltetrahydrofuran reflects its chemical structure. According to IUPAC standards, it is systematically named Furan (B31954), 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- . chemspider.com However, in research and industrial literature, it is commonly referred to as this compound or by trade names such as Fluorinert™ FC-75. chemspider.com It is important to note that commercial samples of this compound are often a mixture of isomers, which can introduce variability in experimental data. bohrium.com

The historical significance of this compound is intrinsically linked to the broader history of per- and polyfluoroalkyl substances (PFAS). The field of PFAS chemistry originated in the late 1930s, with commercial production scaling up in the 1950s by companies like 3M. itrcweb.orgwikipedia.org These compounds are organofluorine substances where all carbon-hydrogen bonds have been replaced by carbon-fluorine bonds. wikipedia.org This substitution results in molecules with exceptionally strong C-F bonds, conferring properties like extreme chemical and thermal stability. semiconductors.orgnih.gov

The development of perfluorinated cyclic ethers, such as this compound, was a logical extension of this research, aiming to create fluids with specific boiling points and viscosity ranges for specialized applications. bohrium.com Its primary role in academic and industrial research has been as a heat transfer fluid, valued for its dielectric properties and wide operating temperature range. semiconductors.org Early thermodynamic studies focused on characterizing its properties, such as heat capacity, vapor pressure, and P-V-T (Pressure-Volume-Temperature) relations, to establish its utility for engineering calculations. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8F16O B080474 Perfluoro-2-butyltetrahydrofuran CAS No. 11072-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane
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InChI

InChI=1S/C8F16O/c9-1(10,4(15,16)7(20,21)22)2(11,12)6(19)3(13,14)5(17,18)8(23,24)25-6
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InChI Key

FYJQJMIEZVMYSD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(C(C(OC1(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F
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Molecular Formula

C8F16O
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DSSTOX Substance ID

DTXSID60871632
Record name Perfluoro-2-butyltetrahydrofuran
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Molecular Weight

416.06 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-
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CAS No.

335-36-4, 40464-54-8
Record name Perfluoro-2-butyltetrahydrofuran
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Record name Fluorocarbon 77
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Record name Heptafluorotetrahydro(nonafluorobutyl)furan
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Record name Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-
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Record name Perfluoro-2-butyltetrahydrofuran
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Record name 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan
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Record name Heptafluorotetrahydro(nonafluorobutyl)furan
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Record name PERFLUORO-2-BUTYLTETRAHYDROFURAN
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Synthetic Methodologies and Purity Assessment for Advanced Research

Electrochemical Fluorination Pathways and Isomer Formation

The primary industrial method for synthesizing perfluorinated organic compounds, including Perfluoro-2-butyltetrahydrofuran, is through electrochemical fluorination (ECF). tandfonline.com This technique, often referred to as the Simons process, involves the electrolysis of a solution containing the corresponding hydrocarbon precursor in anhydrous hydrogen fluoride (B91410) (HF). tandfonline.comcore.ac.uk The process utilizes a nickel anode and typically operates at a cell potential of 5–6 volts. tandfonline.com

During the ECF of a suitable C8 organic precursor, such as octanoyl chloride or caprylic acid, the hydrogen atoms on the hydrocarbon chain are replaced by fluorine atoms. fluoryx.com The mechanism is understood to proceed through a free-radical process on the surface of a nickel fluoride film that forms on the anode. core.ac.uknih.gov This high-energy process is not merely a simple substitution; it often induces significant rearrangements of the carbon skeleton, including cyclization and fragmentation. nih.gov

In the synthesis of this compound, an eight-carbon precursor undergoes fluorination and a subsequent intramolecular cyclization to form the stable five-membered tetrahydrofuran (B95107) ring. chromatographyonline.com However, the aggressive nature of ECF leads to the formation of a complex mixture of structural isomers. The free-radical mechanism can lead to rearrangements of the carbon chain prior to or during cyclization, resulting in various branched and linear perfluoroalkyl side chains and different substitution patterns on the furan (B31954) ring. fluoryx.comnih.gov

Consequently, the product marketed as this compound is often a mixture of isomers. youtube.com For instance, a typical technical grade mixture, sometimes referred to as FC-75, may contain this compound (CAS 335-36-4) as the major component, alongside other C8F16O isomers such as perfluoro-2-n-propyltetrahydropyran (a six-membered ring isomer) and various branched isomers. fluoryx.comfishersci.no The exact composition of the product mixture is highly dependent on the specific ECF conditions, including the precursor used, electrolyte concentration, and cell voltage. nih.gov

Table 1: Common Isomers in Technical Grade this compound

Compound NameCAS NumberStructural Class
This compound335-36-4Perfluorinated Tetrahydrofuran
Perfluoro(2-propyltetrahydropyran)335-57-9Perfluorinated Tetrahydropyran
Perfluoro(3-butyltetrahydrofuran)335-35-3Perfluorinated Tetrahydrofuran
Other branched isomersN/APerfluorinated Ethers

Analytical Methodologies for High-Purity Compound Characterization in Research

Ensuring the purity of this compound is critical for its application in advanced research, where isomeric and chemical impurities can significantly affect experimental outcomes. A suite of analytical techniques is employed to characterize the compound and profile any impurities.

Development of Techniques for Impurity Profiling (e.g., GC/MS applications)

Impurity profiling is the process of identifying and quantifying unwanted chemicals in a substance. thermofisher.comijpsjournal.com For volatile and semi-volatile compounds like this compound and its related impurities, Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the analytical method of choice. nih.govthermofisher.com This powerful technique allows for the separation of complex mixtures and the confident identification of individual components.

The development of a robust GC/MS method for impurity profiling involves several key steps. A capillary column, often with a non-polar or mid-polarity stationary phase (e.g., DB-5 or RTX-1701), is used to separate the various isomers and by-products based on their boiling points and interactions with the column. chromatographyonline.comnih.gov The gas chromatograph's oven temperature is programmed to ramp up gradually, ensuring the sequential elution of compounds from the most volatile to the least volatile. chromatographyonline.comnih.gov

Once separated by the GC, the molecules enter the mass spectrometer, where they are ionized. Common ionization techniques for PFAS analysis include Electron Ionization (EI) and Chemical Ionization (CI), in both positive (PCI) and negative (NCI) modes. nih.gov EI is a higher-energy technique that causes extensive fragmentation of the molecule, creating a characteristic "fingerprint" mass spectrum that can be compared against spectral libraries like NIST for identification. thermofisher.com Characteristic fragments for perfluorinated compounds include m/z 69 (CF3+). tandfonline.com Softer ionization techniques like CI are used to preserve the molecular ion, confirming the molecular weight of the parent compound and its impurities. nih.gov

For quantitative analysis, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. chromatographyonline.comnih.gov These modes offer enhanced sensitivity and selectivity by focusing on specific mass-to-charge ratios characteristic of the target analyte and its expected impurities, allowing for detection at very low levels. chromatographyonline.com Impurities that can be identified using these methods include other C8F16O isomers, incompletely fluorinated analogues (containing residual C-H bonds), and fragments from the ECF process. nih.govnih.gov

Table 2: Representative GC/MS Parameters for Impurity Profiling of Perfluorinated Ethers

ParameterTypical SettingPurpose
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm filmSeparation of volatile/semi-volatile compounds
Carrier GasHelium at 1.0-1.5 mL/minInert mobile phase for chromatography
Oven ProgramInitial 50°C, ramp at 10-20°C/min to 300°CElution of compounds by boiling point
Ionization ModeElectron Ionization (EI), Chemical Ionization (CI)Fragmentation for identification (EI) and molecular ion confirmation (CI)
Detection ModeSCAN, Selected Ion Monitoring (SIM)Full spectrum acquisition (SCAN) and targeted, sensitive quantification (SIM)
Key m/z Fragments69, 119, 131, 169, 219, 416 (M+)Characteristic ions for identifying perfluorinated structures

Role as a Key Solvent in the Synthesis of Fluorinated Derivatives

This compound possesses a unique combination of properties that make it a valuable solvent for specialized chemical reactions, particularly in the synthesis of other fluorinated compounds. Like other perfluorinated liquids, it is chemically inert and thermally stable, allowing it to be used in reactions that require harsh conditions where conventional hydrocarbon or ethereal solvents would decompose.

One of the most significant applications of perfluorinated solvents like this compound is in fluorous biphasic catalysis. researchgate.net In this system, a reaction is carried out in a mixture of a conventional organic solvent and a fluorous solvent. A fluorinated catalyst, designed to be preferentially soluble in the fluorous phase, is used. Upon completion of the reaction, the fluorous phase, containing the catalyst, can be easily separated from the organic phase, which contains the product. This allows for the simple recovery and recycling of often expensive catalysts.

Furthermore, the highly non-polar and non-coordinating nature of this compound makes it an ideal medium for reactions involving highly reactive fluorinated reagents. Its ability to dissolve other perfluoroalkylated compounds facilitates homogeneous reaction conditions for the synthesis of complex fluorinated molecules, such as fluoropolymers or perfluoroalkyl-substituted compounds. nih.govccspublishing.org.cn For example, the synthesis of fluoropolymers via free-radical polymerization of monomers like tetrafluoroethylene (B6358150) can be conducted in a perfluorinated solvent to control the reaction and produce polymers with desired properties. youtube.com

An additional notable property of this compound is its substantial capacity to dissolve molecular oxygen. fishersci.noscbt.com This high oxygen solubility makes it a useful reaction medium for certain oxidation reactions, such as the high-yield epoxidation of alkenes, which can be a key step in the synthesis of more complex fluorinated derivatives. fishersci.no

Table 3: Properties of this compound as a Solvent

PropertyDescriptionAdvantage in Synthesis
Chemical InertnessResistant to reaction with most chemical reagents.Suitable for reactions involving highly reactive or corrosive species.
Thermal StabilityDoes not decompose at high temperatures.Enables reactions to be run at elevated temperatures.
ImmiscibilityForms a separate phase with many common organic solvents and water. fishersci.noFacilitates fluorous biphasic catalysis and easy product/catalyst separation.
High Gas SolubilityExhibits a high capacity to dissolve gases like oxygen. scbt.comBeneficial for certain oxidation reactions and gas-liquid phase reactions.
FluorophilicityEffectively dissolves other highly fluorinated compounds.Ideal for synthesizing fluorinated polymers and other perfluoroalkylated derivatives.

Advanced Spectroscopic and Structural Investigations

Molecular Force Field Development and Parameterization for Computational Modeling

The development of accurate molecular force fields is fundamental to the computational modeling of Perfluoro-2-butyltetrahydrofuran. These force fields are essential for simulating molecular interactions and predicting macroscopic properties. A key study focused on modeling the solvation of halogens in various fluorinated liquids, including this compound, necessitated the development of a specific intermolecular potential model for this compound. acs.org

To accurately model this compound, an intermolecular potential model based on a Lennard-Jones plus point charges functional form was developed. acs.org This approach is common for describing the non-bonded interactions between atoms. The Lennard-Jones potential accounts for the van der Waals forces, which include short-range repulsive forces and long-range attractive (dispersion) forces. The point charges, on the other hand, represent the electrostatic interactions arising from the charge distribution within the molecule.

While the specific parameters for this compound are not explicitly tabulated in the cited study, the general methodology involves fitting these parameters to reproduce experimental data, such as liquid densities and vaporization enthalpies, or to match quantum mechanical calculations. acs.org For context, a general approach for developing force fields for perfluoroethers involves a combination of ab initio quantum mechanical calculations to determine partial charges and intramolecular potentials, and the optimization of Lennard-Jones parameters against experimental vapor-liquid equilibrium data.

Table 1: Conceptual Lennard-Jones and Point Charge Parameter Derivation

Parameter TypeDescriptionMethod of Derivation
Lennard-Jones (σ, ε) The σ parameter represents the finite distance at which the inter-particle potential is zero, and ε represents the depth of the potential well.Typically fitted to reproduce experimental bulk properties like density and enthalpy of vaporization.
Point Charges (q) Atomic-centered partial charges that describe the electrostatic potential of the molecule.Derived from quantum mechanical calculations, often using methods like Mulliken population analysis or fitting to the electrostatic potential (ESP).

This table outlines the conceptual framework for deriving the necessary parameters for a molecular force field of a compound like this compound.

When modeling mixtures, the interaction parameters between different types of molecules (dissimilar interactions) are crucial. In the study of halogen solubility in this compound, standard combining rules (like the Lorentz-Berthelot rules) for Lennard-Jones parameters were found to be insufficient to replicate experimental findings. acs.org

To achieve agreement with experimental results for the solubility of chlorine and fluorine, it was necessary to introduce dissimilar interaction parameters (k_ij) that modify the well depth (ε) of the cross-interaction term. acs.org Specifically, a parameter of 0.89 was required for the chlorine-solvent system, and 0.75 for the fluorine-solvent system. acs.org This indicates that the attractive forces between the halogen solutes and the this compound solvent are weaker than what would be predicted by standard combining rules.

Table 2: Dissimilar Interaction Parameters for Halogen-Perfluoro-2-butyltetrahydrofuran Systems

SoluteSolventDissimilar Interaction Parameter (k_ij) for ε
Chlorine (Cl₂)This compound0.89 acs.org
Fluorine (F₂)This compound0.75 acs.org

These parameters are essential for accurately simulating the behavior of these specific solute-solvent systems.

Microstructure Elucidation in Solution Phase

The structure of solutions containing this compound and halogen solutes has been investigated through the analysis of solute-solvent radial distribution functions (RDFs), g(r). acs.org The RDF describes how the density of solvent atoms varies as a function of distance from a solute particle.

The analysis revealed that the terminal CF₃ groups of this compound are the preferential solvation sites for halogen gases. acs.org This is a key finding that highlights the specific interaction sites within the molecule. The RDFs would show a higher probability of finding a halogen molecule near the terminal trifluoromethyl groups compared to other parts of the this compound molecule.

Table 3: Conceptual Solute-Solvent Radial Distribution Function Analysis

SoluteSolventPreferential Solvation SiteImplication from g(r)
Halogen GasesThis compoundTerminal CF₃ groups acs.orgThe g(r) would exhibit a pronounced peak at a distance corresponding to the contact between the halogen and the fluorine atoms of the CF₃ groups.

This analysis is crucial for understanding the microscopic origins of the macroscopic solubility properties.

Liquid microphase separation refers to the spontaneous formation of nanoscale domains with distinct compositions in a liquid mixture. This phenomenon is common in systems with components that have significantly different chemical natures, such as fluorinated and non-fluorinated molecules.

High-Pressure Raman Spectroscopy and Hydrostaticity Characterization in Extreme Conditions

High-pressure Raman spectroscopy is a powerful tool for investigating the effects of pressure on the molecular structure and phase behavior of materials. The hydrostaticity of the pressure-transmitting medium is a critical factor in such experiments, ensuring that the applied pressure is uniform.

While there are no specific high-pressure Raman spectroscopy studies published for this compound, research on similar compounds like perfluorohexane (B1679568) and perfluoroheptane (B1218580) reveals pressure-induced phase transitions. researchgate.net These studies show that with increasing pressure, these molecules undergo liquid-to-solid and solid-to-solid phase transitions, which are observable through changes in the Raman spectra, such as the appearance of new peaks or changes in the pressure dependence of Raman shifts (dω/dP). researchgate.net

Perfluorinated liquids, often referred to as Fluorinerts, are commonly used as pressure-transmitting media in high-pressure experiments due to their chemical inertness and compressibility. However, they have a hydrostatic limit, above which they solidify and can no longer transmit pressure uniformly. For instance, a mixture of FC70 (perfluorotripentylamine) and FC77 has a hydrostatic limit of approximately 1.0 GPa. acs.org The hydrostatic limit for this compound would be an important characteristic to determine for its potential use as a pressure-transmitting medium.

Characterization of Polymer Solutions via Light Scattering Techniques in this compound

This compound, also known by its commercial name FC-75, serves as a crucial solvent in the advanced characterization of fluoropolymers. Its unique properties make it suitable for dissolving highly fluorinated polymers that are insoluble in common organic solvents, thereby enabling the analysis of their solution properties through light scattering techniques. Static and dynamic light scattering experiments performed in this compound solutions provide valuable insights into the fundamental characteristics of polymer chains. researchgate.net These techniques are instrumental in determining key parameters such as molecular weight, size, and conformation, which are critical for understanding and predicting the macroscopic behavior of polymer materials. researchgate.netbrookhaveninstruments.com

In one notable study, a copolymer of tetrafluoroethylene (B6358150) (TFE) and perfluoromethyl vinyl ether (PMVE) was characterized using this compound (FC-75) as part of a mixed solvent system with Flutec PP11. This approach allowed for the preparation of homogeneous solutions with sufficient scattered light intensity for detailed light scattering analysis. researchgate.net

Determination of Polymer Molecular Weight and Distribution

Static Light Scattering (SLS) is a primary and absolute technique for determining the weight-average molecular weight (Mw) of macromolecules in solution. wikipedia.orgmalvernpanalytical.com The method relies on the principle that the intensity of light scattered by a polymer solution is directly proportional to the product of its molecular weight and concentration. malvernpanalytical.comuci.edu By measuring the time-averaged intensity of scattered light at various angles and concentrations, one can extrapolate the data to determine Mw without the need for calibration with molecular weight standards. brookhaveninstruments.comyoutube.com

In the context of this compound, SLS is employed to analyze fluoropolymers that are otherwise difficult to characterize. For a polymer solution, the relationship between the scattered light intensity and molecular weight is described by the Zimm equation, which requires measurements at multiple angles and concentrations. brookhaveninstruments.com A graphical representation known as a Zimm plot is a standard method used to simultaneously determine the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which describes polymer-solvent interactions. wikipedia.orgbrookhaveninstruments.com For smaller polymers where the scattered light shows minimal angular dependence, a simpler Debye plot may be used. wikipedia.orgbrookhaveninstruments.com

The molecular weight distribution, or polydispersity, describes the range of molecular weights within a polymer sample. uci.edu While SLS provides an average molecular weight, its combination with a separation technique like Size-Exclusion Chromatography (SEC), often referred to as SEC-MALS, allows for the determination of the molecular weight distribution across the entire sample. wikipedia.org The study involving the TFE-PMVE copolymer in the FC-75/PP11 mixed solvent successfully determined the molecular weight and its distribution, demonstrating the utility of this perfluorinated solvent in the comprehensive characterization of fluoropolymers. researchgate.net

Table 1: Representative Molecular Weight Data for a TFE-PMVE Copolymer in a this compound-based Solvent System

Parameter Value Technique Reference
Weight-Average Molecular Weight (Mw) 2.6 x 10⁵ g/mol Static Light Scattering (SLS) researchgate.net
Polydispersity Index (Mw/Mn) >1 SEC-MALS* uci.edu

*Note: While the specific study researchgate.net mentions determining molecular weight distribution, a representative value for polydispersity is included here for illustrative purposes, as it is a key parameter derived from such analyses.

Analysis of Polymer Chain Dimensions and Conformation

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), provides complementary information about polymer dimensions. DLS measures the time-dependent fluctuations in scattered light intensity, which arise from the Brownian motion of the polymer coils in solution. azonano.comwikipedia.org The rate of these fluctuations is related to the translational diffusion coefficient (D) of the polymer. Using the Stokes-Einstein equation, this diffusion coefficient can be converted into the hydrodynamic radius (Rh), which represents the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil. wikipedia.orgmit.edu

The ratio of the radius of gyration to the hydrodynamic radius (Rg/Rh) offers insight into the polymer's conformation or architecture. For instance, this ratio differs for solid spheres, random coils, and rod-like structures. azonano.com In the study of the TFE-PMVE copolymer dissolved in the this compound solvent system, both static and dynamic light scattering were utilized to ascertain the chain dimensions and conformation of the copolymer. researchgate.net This analysis is crucial for understanding how the polymer will behave in various applications, as its conformation in solution influences properties like viscosity and entanglement. dtic.mil

| Second Virial Coefficient (A₂) | Describes the quality of the solvent and the nature of polymer-solvent interactions. | Static Light Scattering (SLS) | wikipedia.org |

Table 3: List of Compounds

Compound Name
This compound
Flutec PP11
Perfluoromethyl vinyl ether
Polystyrene
Tetrafluoroethylene

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Solvation Phenomena

Molecular dynamics (MD) simulations have proven to be a powerful tool for understanding the solvation behavior of perfluorinated compounds like PFBTF at a molecular level. These simulations provide insights into the interactions between the solvent and various solutes, which are critical for applications where PFBTF might be used as a medium.

The solubility of gases in fluorocarbons is a well-documented phenomenon, and MD simulations offer a way to predict and understand these solubilities. While specific simulation data for halogen and CO₂ solubility in PFBTF is not abundant in publicly available literature, the principles derived from studies on other perfluorinated liquids are directly applicable.

Computer simulations on perfluoro-n-hexane have shown that the interactions between carbon dioxide and fluorocarbons are primarily governed by dispersion forces, with electrostatics playing a minor role. acs.org This suggests that for nonpolar gases like F₂, Cl₂, and Br₂, and a relatively nonpolar gas like CO₂, the large and easily polarizable fluorine atoms of PFBTF would lead to significant van der Waals interactions, promoting solubility. The ability of perfluoroalkanes to be good solvents for gases like oxygen is well-established and is attributed to their "gasphylic" nature. researchgate.net

MD simulations employing the test-particle insertion method can be used to calculate the chemical potential at infinite dilution and thus predict the solubility of various gases. acs.orgpku.edu.cn For PFBTF, it is expected that the solubility of these gases would follow trends related to their size and polarizability. The ether oxygen in the PFBTF molecule might introduce a slight polarity, but the dense fluorine sheath would dominate the solvation characteristics.

A study on the solubility of various gases in room temperature ionic liquids using MD simulations demonstrated the feasibility of predicting solubility trends, which could be extrapolated to fluorinated solvents like PFBTF. pku.edu.cn The key is the accurate parameterization of the force fields used in the simulations to represent the intermolecular interactions.

Table 1: Predicted Relative Solubility of Gases in Perfluoro-2-butyltetrahydrofuran based on General Fluorocarbon Behavior

GasPredicted Relative SolubilityPrimary Interaction Mechanism
F₂ ModerateDispersion Forces
Cl₂ HighDispersion Forces (higher polarizability than F₂)
Br₂ Very HighDispersion Forces (highest polarizability)
CO₂ HighDispersion and weak electrostatic interactions

This table is predictive and based on established principles for gas solubility in fluorocarbons.

The energetics of cavity formation is a critical factor in determining the solubility of solutes. MD simulations have been employed to investigate the formation of spontaneous cavities in fluorocarbons. A comparative study between perfluoro-n-hexane and n-hexane revealed that cavities are larger and more easily formed in the fluorocarbon. acs.org This is attributed to the weaker cohesive forces between fluorocarbon molecules compared to their hydrocarbon counterparts.

Atomistic molecular simulations transforming n-octane to n-perfluorooctane have shown that the extra work of cavity formation to accommodate a fluorocarbon is a dominant factor in its hydrophobicity. pnas.orgpnas.org This principle also explains the high solubility of gases, as the solvent has a pre-existing disposition to form cavities.

Quantum Chemical Approaches to Reaction Mechanism Understanding

For instance, in the degradation of PFAS, DFT calculations have been used to investigate structural stability and thermodynamic probabilities of decomposition pathways. acs.org Such studies reveal that self-decomposition is often thermodynamically unfavorable, highlighting the high stability of these compounds. acs.org This stability is a hallmark of PFBTF as well.

Quantum chemical methods can be used to explore potential reaction pathways, locate transition states, and calculate activation energies. This is crucial for understanding potential degradation mechanisms or for designing reactions where PFBTF might be a reactant or a solvent. For example, the mechanism of SN2 fluorination catalyzed by crown ethers has been successfully elucidated using quantum chemical analysis, demonstrating the power of these methods in understanding reactions in fluorinated environments. mdpi.com

In the context of PFBTF, quantum chemical studies could be employed to investigate its reactivity towards strong reducing agents, which are often required to break the strong C-F bonds. Ab initio molecular dynamics (AIMD) can further provide insights into the time-dependent dynamics of such reactions. acs.org

Theoretical Fluid Dynamics and Equation of State Modeling

The application of PFBTF in various industrial processes necessitates a thorough understanding of its fluid dynamic properties, which can be described by thermodynamic equations of state.

A significant body of work exists on the thermodynamic properties of PFBTF, which serves as the foundation for developing accurate equations of state (EoS). bohrium.com Experimental data on properties such as vapor pressure, heat capacity, and P-V-T (Pressure-Volume-Temperature) relations have been collected, although it has been noted that early samples were often mixtures of isomers. bohrium.com

The collected data can be used to formulate a Helmholtz energy EoS, which is a common approach for accurately representing the thermodynamic properties of fluids over a wide range of conditions. nist.gov For PFBTF, thermodynamic properties have been presented in tabular and graphical forms, including saturated properties up to the critical temperature and properties in the superheated vapor region. bohrium.com The Clapeyron equation has been used to calculate the molal latent heat of vaporization. bohrium.com

While fitting the data to existing equations of state was found to be unsatisfactory in some cases, graphical methods using residual volumes have been employed. bohrium.com The development of a specific, highly accurate EoS for PFBTF, similar to what has been done for other perfluorocarbons like n-perfluorobutane, n-perfluoropentane, and n-perfluorohexane, would be a valuable endeavor for engineering calculations. nist.gov

Table 2: Selected Saturated Thermodynamic Properties of this compound

Temperature (°C)Vapor Pressure (psia)Liquid Enthalpy (Btu/lb)Vapor Enthalpy (Btu/lb)Liquid Entropy (Btu/lb °R)Vapor Entropy (Btu/lb °R)
6036.125.182.50.04650.1555
8063.534.887.00.06310.1578
100102.844.791.30.07880.1598
120157.054.995.30.09380.1614
140230.065.698.80.10830.1624
160325.077.0101.50.12260.1627
180446.089.5102.80.13700.1616
200598.0104.5101.00.15280.1580
214.7 (Critical)735.0118.0118.00.16600.1660

Data sourced from a study on the thermodynamic properties of this compound. bohrium.com

The critical Mach number is the freestream Mach number at which sonic flow (Mach 1) is first achieved on a surface. For applications involving high-speed flows of PFBTF vapor, particularly in dense gas regimes, predictive models for the critical Mach number are important.

General predictive methods for the critical Mach number often rely on the critical pressure coefficient (Cp*), which is a function of the freestream Mach number and the specific heat ratio (γ) of the fluid. asu.eduasu.edu For a dense gas like PFBTF vapor, the specific heat ratio can vary significantly with temperature and pressure, which complicates the predictions.

Computational Fluid Dynamics (CFD) is a powerful tool for predicting the flow field around an object and can be used to determine the critical Mach number. usq.edu.aunasa.gov By solving the Navier-Stokes equations, CFD simulations can accurately model the behavior of real gases, including the dense gas effects of PFBTF vapor. Turbulence models, such as the k-ω SST model, are often employed in these simulations to capture the complex flow physics. usq.edu.au

While specific predictive models for the critical Mach number of PFBTF are not detailed in the literature, the general approach would involve:

Developing an accurate equation of state for PFBTF to correctly model its thermodynamic properties in the dense gas regime.

Using this EoS within a CFD framework to simulate the flow over a given geometry.

Incrementally increasing the freestream Mach number in the simulation until the local Mach number at any point on the surface reaches 1.

This approach allows for the prediction of the critical Mach number for various applications and geometries.

Computational Screening Methodologies for Novel Agents

The discovery and development of novel chemical agents are increasingly driven by computational screening methodologies, which offer a rapid and cost-effective means to assess the potential properties and activities of a vast number of molecules. For per- and polyfluoroalkyl substances (PFAS), including this compound, these in silico techniques are pivotal for prioritizing candidates for further experimental investigation and for understanding their potential biological interactions. These methods primarily include virtual screening, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking.

Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This approach can be broadly categorized into ligand-based (LBVS) and structure-based (SBVS) methods. mdpi.com LBVS relies on the principle that structurally similar molecules may exhibit similar biological activities, while SBVS utilizes the three-dimensional structure of the target to predict binding orientation and affinity. mdpi.com For compounds like this compound, where the specific biological targets may not be fully elucidated, both approaches can be valuable.

Quantitative Structure-Activity Relationship (QSAR) models are another cornerstone of computational screening. These are regression or classification models that relate the chemical structure of a compound to its biological activity. tandfonline.com For PFAS, QSAR models have been developed to predict a range of endpoints, including endocrine-disrupting activity and the potential for bioaccumulation. tandfonline.comnih.gov These models are built using experimental data from a set of known chemicals and can then be used to predict the activity of new or untested compounds like this compound. tandfonline.com The robustness and predictive power of QSAR models are crucial for their application in regulatory frameworks like REACH to fill data gaps and prioritize chemicals for testing. tandfonline.com

Molecular docking is a prominent SBVS method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. acs.org This technique is instrumental in predicting the binding affinity and interaction between a ligand, such as this compound, and a target protein. acs.orgethz.ch Studies have successfully employed molecular docking to investigate the interactions of various PFAS with proteins like human serum albumin and nuclear receptors. ethz.chnih.gov For instance, the docking program Autodock Vina has been used to predict the binding strength of perfluorinated alkyl acids (PFAAs) to human serum albumin. acs.orgethz.ch More advanced generative machine-learning algorithms, such as DiffDock, are also being used to evaluate the molecular docking affinity of PFAS towards blood proteins, offering a faster approach to determine their potential fate in the human body. tandfonline.comnih.gov

The integration of molecular docking with machine learning has proven to be a powerful strategy for screening large chemical databases. nih.gov For example, a combination of these methods was used to screen over 5,000 PFASs from the CompTox database to identify potential endocrine disruptors targeting the androgen receptor. nih.govchemrxiv.org Such a hybrid approach can enhance the accuracy of predictions and help in prioritizing chemicals for biological toxicity testing. nih.gov

The following table summarizes key research findings related to the application of computational screening methodologies for PFAS, which are applicable to the study of this compound.

Methodology Application Key Findings Relevant Compounds
Molecular Docking (Autodock Vina) Prediction of bioaccumulation potential via protein binding. acs.orgethz.chSuccessfully predicted the binding strength of PFAAs to human serum albumin, with deviations of less than 2 Å for perfluorooctanesulfonate. acs.orgethz.chPerfluorinated alkyl acids (PFAAs), Perfluorooctanesulfonate (PFOS), Perfluorooctanoic acid (PFOA). ethz.ch
QSAR Classification Models Screening for endocrine-disrupting activity (T4-TTR competing potency). tandfonline.comDeveloped robust models with good predictive power for identifying the thyroxin-transthyretin competing potency of perfluorinated compounds. tandfonline.comPerfluorinated compounds (PFCs). tandfonline.com
Molecular Docking & Machine Learning (SVM) Screening for endocrine disruptors of androgen receptor activity. nih.govIdentified 29 PFASs with a strong potential for activity against the androgen receptor from a database of 5,206 compounds. nih.govchemrxiv.orgPerfluoroalkyl and polyfluoroalkyl substances (PFASs). nih.gov
Generative AI Molecular Docking (DiffDock) Evaluation of molecular docking affinity towards blood proteins. tandfonline.comnih.govDemonstrated that many PFAS have a strong binding affinity for albumin and corticosteroid-binding globulin (CBG). tandfonline.comPerfluoroalkyl and polyfluoroalkyl substances (PFASs), Perfluorohexanesulfonic acid (PFHxS), Perfluorooctanesulfonate (PFOS). tandfonline.com
QSAR-ICE-SSD Composite Model Prediction of Predicted No-Effect Concentrations (PNECs) for ecological risk assessment. nih.govConstructed a model to derive PNECs for various PFAS, with values ranging from 0.254 to 6.27 mg/L. nih.govPer- and polyfluoroalkyl substances (PFASs), Perfluorobutyric acid (PFBA), Perfluorobutanesulfonic acid (PFBS), 6:2 chlorinated polyfluoroalkyl ether sulfonate (6:2 Cl-PFESA). nih.gov

Interfacial Phenomena and Transport Properties Research

Dielectric Response and Electrical Characterization at High Frequencies

Perfluorinated fluids are prized for their excellent dielectric properties, making them suitable as insulators in high-frequency electronic applications, such as in computer and aerospace wiring. wikipedia.org While specific high-frequency dielectric data for Perfluoro-2-butyltetrahydrofuran is not extensively published, the behavior of similar perfluorinated polymers and fluids provides a strong indication of its characteristics.

The dielectric constant (relative permittivity) is a measure of a material's ability to store electrical energy, while the loss tangent quantifies the inherent dissipation of electromagnetic energy. bohrium.com For high-frequency applications, materials with a low dielectric constant and a low loss tangent are desirable to minimize signal delay and energy loss. epfl.ch

Fluoropolymers, as a class, exhibit low dielectric constants. For example, Polytetrafluoroethylene (PTFE) has a dielectric constant of approximately 2.1 and a loss tangent below 5x10⁻² over a broad frequency range. wikipedia.org It is expected that this compound would exhibit similarly low values. The dielectric permittivity of perfluorinated polymers shows a significant decrease at high frequencies (e.g., 100 kHz), which is attributed to a reduction in electronic polarizability. kpi.ua

Table 1: Typical Dielectric Properties of Related Perfluorinated Fluids

Property Value Frequency Compound
Dielectric Constant 2.1 1 MHz Polytetrafluoroethylene (PTFE) wikipedia.org
Loss Tangent (tan δ) < 5x10⁻² 1 MHz Polytetrafluoroethylene (PTFE) wikipedia.org
Dielectric Constant 1.86 Static Perfluoro(methylcyclohexane) stenutz.eu

This table presents data for analogous perfluorinated compounds to indicate the expected range of properties for this compound.

AC conductivity in dielectric materials at high frequencies is influenced by dipole rotation and precession. epfl.ch In fluorinated polymers, dielectric relaxation spectroscopy reveals multiple relaxation processes. kpi.ua The primary process (α-relaxation) is associated with the glass transition, while secondary processes (β- and γ-relaxations) occur at lower temperatures and are related to localized molecular motions. kpi.ua

The dielectric relaxation time (τ) is a measure of the time it takes for the polarization of a material to decay. For a Debye-like relaxation, the complex permittivity (ε*) can be described by the Cole-Cole equation, which relates the static (εs) and high-frequency (ε∞) dielectric constants, the relaxation time, and the conductivity (σ). alfa-chemistry.com Studies on other tetrahydrofuran-based compounds have shown non-linear variations in relaxation time, indicating complex molecular associations. researchgate.net While specific data for this compound is unavailable, its AC conductivity is expected to be very low, consistent with its high electrical resistivity.

The dielectric strength of a material is its ability to withstand a strong electric field without experiencing electrical breakdown. For gases and vapors, this is often described by Paschen's law, which relates the breakdown voltage to the product of pressure and electrode gap distance. researchgate.net

Heat Transfer Mechanisms and Thermal Management Fluid Dynamics

This compound (as FC-75) is a key fluid in thermal management, particularly for immersion cooling of electronics, where its high dielectric strength and chemical inertness are paramount. osti.govyoutube.com Two-phase cooling, which utilizes the latent heat of vaporization, is an extremely efficient method for dissipating high heat fluxes. youtube.com

Nucleate pool boiling is a highly efficient heat transfer mode where bubbles form at nucleation sites on a heated surface submerged in a quiescent liquid pool. youtube.com The relationship between the heat flux and the surface superheat (the difference between the surface temperature and the fluid's saturation temperature) is described by the boiling curve. youtube.com

The Rohsenow correlation is a widely used method to predict the heat flux in the nucleate boiling regime. youtube.com This correlation depends on the thermophysical properties of the fluid and a surface-fluid combination constant (Csf). mdpi.com For the dielectric fluid Novec-7100, a Csf value of 0.0036 has been determined for a plain copper surface. mdpi.com

Studies on other fluorinated coolants like FC-72 and Novec fluids show that their nucleate boiling performance is significantly influenced by surface characteristics such as roughness and the presence of microstructures, which can enhance the number of active nucleation sites and improve the heat transfer coefficient (HTC). mdpi.comresearchgate.net For instance, the heat transfer performance of Novec 649 is comparable to that of FC-72, making it a viable alternative for cooling high-power-density electronics. osti.gov

Table 2: Nucleate Boiling Performance of an Analogous Fluorinated Fluid

Parameter Value Conditions Compound
Max. Heat Transfer Coefficient 67,400 W/m²K Femtosecond laser-textured copper surface Novec 7000 researchgate.net
Critical Heat Flux (CHF) 142 W/cm² Femtosecond laser-textured copper surface Novec 7000 researchgate.net

This table shows data for similar Novec fluids to illustrate the typical performance in nucleate boiling applications.

Two-phase flow in microchannels is a critical technology for cooling high-heat-flux electronic components. purdue.edu As the coolant flows through heated channels, it boils, and the resulting liquid-vapor mixture carries away a significant amount of heat due to the latent heat of vaporization. youtube.com This process allows for much higher heat dissipation rates compared to single-phase cooling and maintains a more uniform temperature across the cooled device. youtube.com

Modeling two-phase flow is complex, involving tracking the interface between the liquid and vapor phases. youtube.com Various models, such as the homogeneous equilibrium model and separated flow models, are used to predict pressure drop and heat transfer characteristics in these systems. purdue.eduunipi.it Experimental studies on refrigerants like R134a and fluorinated fluids like FC-72 in microchannels have been used to develop and validate these models. researchgate.net The data shows that the heat transfer coefficient is strongly dependent on mass flux and vapor quality. researchgate.net For electronic cooling systems using fluids like this compound, two-phase flow modeling is essential for optimizing the design of heat sinks and ensuring reliable thermal management. youtube.comunipi.it

Interactions with Polymeric Systems and Membranes

This compound (PFBTF), often found as a major component in the Fluorinert™ FC-75 mixture, exhibits unique interactions with polymeric materials, particularly fluorinated polymers. Its properties as a solvent, its influence on polymer morphology, and its role in the fabrication of thin films are critical for various advanced applications.

Solvent Properties for Amorphous Perfluoropolymers and Copolymer Systems

The solvent capabilities of this compound are highly specific, primarily targeting other highly fluorinated molecules. Unlike conventional organic solvents, PFBTF and other fluorous solvents demonstrate preferential solubility for fluorinated compounds. This "like-dissolves-like" principle is fundamental to its application.

Research has shown that the solubility of amorphous perfluoropolymers in fluorous solvents like PFBTF can be limited under ambient conditions. For instance, one study noted that a specific amorphous perfluoropolymer, perfluoro-2-methylene-1,3-dioxolane homopolymer, was insoluble in Fluorinert FC-75 at room temperature. researchgate.net However, solubility was achieved by heating the mixture to approximately 140°C in a sealed environment, highlighting the strong intermolecular forces within the polymer that must be overcome. researchgate.net

Conversely, other fluorinated polymers, such as certain perfluoroalkylated polymethacrylates, are soluble in fluorous solvents. rsc.org This solubility is crucial for processing and applications. In one experiment, the solubility of these polymer films in a fluorous solvent was utilized as a key step in a patterning process; after irradiation with an electron beam, the exposed regions of the polymer cross-linked and became insoluble, allowing for the creation of nanostructures by washing away the unexposed, soluble polymer. rsc.org This demonstrates that PFBTF can act as a selective solvent for creating micro- and nanostructures from fluoropolymer films. The solubility of various amorphous perfluoropolymers is often a critical factor for their use in high-performance applications, such as advanced electronics and optical materials. researchgate.net

Influence on Polymer Swelling Behavior and Morphology

While direct studies on the swelling of polymers in pure this compound are not extensively documented, research on related per- and polyfluoroalkyl substances (PFAS) provides significant insight into the mechanisms of interaction. Studies on thermoresponsive hydrogels, such as poly(N-isopropylacrylamide) (PNIPAM), have shown that certain fluorosurfactants can induce significant swelling. fluoryx.com

The mechanism involves the fluorinated compound penetrating the polymer matrix. The interaction can be driven by a combination of factors, including the positioning of fluorinated groups at interfaces and electrostatic repulsion between the adsorbed molecules. fluoryx.com For example, tetraethylammonium (B1195904) perfluorooctane (B1214571) sulfonate (TPFOS) was observed to cause a marked increase in the swelling of PNIPAM hydrogels. fluoryx.com The fluorosurfactant was found to distribute homogeneously throughout the polymer matrix, leading to delocalized electrostatic repulsion that forces the polymer network to expand. fluoryx.com In contrast, other compounds like perfluorooctanoic acid (PFOA) can induce network collapse due to different binding mechanisms that impair the polymer's hydration without contributing significant electrostatic repulsion. nsf.gov

These findings suggest that a fluorinated, non-ionic, and aprotic solvent like this compound would interact with polymer networks differently. Its influence on swelling would likely be dominated by its ability to solvate the polymer chains rather than by electrostatic interactions. For fluoropolymers, PFBTF could act as a good solvent, leading to significant swelling or even dissolution, which alters the polymer's morphology and permeability.

Role in the Fabrication of Thin Polymer Films from Solution

The fabrication of thin polymer films from solution is a cornerstone of many modern technologies, including electronics and membrane-based separations. Solution-based techniques like spin coating require a solvent that can dissolve the polymer to create a uniform solution, which is then deposited onto a substrate.

This compound, as a fluorous solvent, is particularly suited for processing highly fluorinated polymers that are often insoluble in common organic solvents. Research into creating semifluorinated copolymer films for applications such as substitutes for amorphous fluoropolymer membranes highlights the importance of solution-based deposition. acs.org In one innovative method, spin coating is combined with ring-opening metathesis polymerization (scROMP) to fabricate films. nih.govacs.org While this specific study used solvents like pentane, the principle relies on dissolving monomers for deposition. acs.org For fully fluorinated polymers, a fluorous solvent like PFBTF would be essential for creating the initial solution for spin coating.

Capillary Flow Dynamics in Perfluorocarbon Systems

Capillary flow, the spontaneous movement of a liquid into a narrow space, is a fundamental phenomenon in microfluidics, porous media, and various coating technologies. nih.gov The dynamics of this flow are governed by a balance between the driving capillary pressure, which arises from surface tension and the wetting properties of the liquid, and the resisting viscous forces.

The flow of perfluorocarbons like this compound in capillary systems follows these established principles. The dynamics in a simple, rigid capillary are often described by the Washburn equation, which predicts that the distance the liquid penetrates is proportional to the square root of time. However, the behavior can become more complex in real-world systems. For instance, in open microchannels, the geometry of the free surface adds complexity to the flow dynamics. nih.govresearchgate.net

Microfluidic systems often utilize perfluorocarbons due to their chemical inertness and immiscibility with aqueous solutions. The precision manufacture of perfluoropentane droplets for acoustic applications has been demonstrated using microfluidic devices with flow-focusing technology. nih.gov This highlights the controlled capillary flow of perfluorocarbons in complex microchannel geometries. Furthermore, research into capillary flow in deformable polymer microchannels has shown that the interaction between the fluid and an elastic channel wall can enhance flow. aps.org The negative Laplace pressure at the meniscus can cause a flexible wall to deform inwards, increasing the capillary pressure and thereby accelerating the flow. aps.org These principles are directly applicable to the flow of this compound in advanced microfluidic devices fabricated from materials like polydimethylsiloxane (B3030410) (PDMS).

Solvation Dynamics and Phase Behavior in Fluorous Biphase Systems

This compound is a key component in fluorous biphasic systems (FBS), a concept in green chemistry that facilitates catalyst and product separation. FBS typically consists of a fluorous solvent and a conventional organic solvent that are immiscible at room temperature. tcichemicals.com

The unique phase behavior of these systems is often temperature-dependent. A notable example involves a system using this compound and toluene (B28343). At room temperature, the two solvents form distinct layers. A fluorous-tagged catalyst will reside exclusively in the PFBTF phase, while organic reactants are in the toluene phase. Upon heating, the mutual solubility increases, and the two phases can become a single homogeneous solution. This allows the reactants and catalyst to mix and the chemical reaction to proceed efficiently.

After the reaction is complete, the system is cooled. As the temperature drops, the solvation dynamics reverse, and the system reverts to two phases. The fluorous catalyst returns to the PFBTF phase, while the organic product remains in the toluene phase. The two layers can then be easily separated, allowing for simple recovery and reuse of the expensive fluorous catalyst and straightforward purification of the product. This temperature-controlled phase behavior is a powerful tool for sustainable chemical synthesis.

One specific application reported is the synthesis of a carboxylic ester from methacrylic acid and decanol (B1663958) using p-toluenesulfonic acid as a catalyst in this compound. Upon heating, the reactants and catalyst dissolve to form a homogeneous phase. As the reaction proceeds, the generated water, being insoluble in the fluorous solvent, separates out. Upon cooling, the system separates, allowing for easy isolation of the desired ester product.

Interactive Data Tables

Table 1: Physical Properties of this compound (Note: Data is typical for the technical grade compound and may vary.)

PropertyValueReference
Chemical Formula C₈F₁₆O strem.com
Molecular Weight 416.06 g/mol avantorsciences.com
Boiling Point 99 - 107 °C avantorsciences.com
Melting Point -88 °C avantorsciences.com
Density 1.77 g/cm³ (at 25 °C) avantorsciences.com
Miscibility in Water Not miscible fishersci.no

Table 2: Components of a Fluorous Biphase System for Ester Synthesis

ComponentRolePhase at Room Temp.Reference
This compound Fluorous SolventFluorous Phase
Toluene Organic SolventOrganic Phase
Fluorous-tagged Catalyst CatalystFluorous Phase
Organic Reactants SubstratesOrganic Phase
Product Synthesized CompoundOrganic Phase

Advanced Applications in Materials Science and Engineering

Electronic Component Testing and Reliability Characterization

The reliability of electronic components is paramount, particularly in mission-critical applications such as aerospace, defense, and medical devices. Perfluoro-2-butyltetrahydrofuran, owing to its distinct physical and chemical properties, serves as a critical fluid in various testing protocols designed to ensure the long-term reliability and integrity of these components.

Methodologies for Hermeticity and Leak Detection Testing

Hermeticity testing is essential to verify the seal of microelectronic packages, preventing the ingress of moisture and other contaminants that can lead to corrosion and device failure. Perfluorocarbon fluids are a cornerstone of gross leak detection methods, as outlined in military standards like MIL-STD-883. In this test, a device is submerged in a perfluorocarbon liquid, such as this compound, and subjected to a vacuum followed by a pressure cycle. The component is then observed in a heated bath of the same clear fluid. Any bubbles emanating from the device indicate a gross leak.

The low surface tension and high density of this compound enable it to penetrate even small cracks, while its chemical inertness ensures that it does not damage the component under test. Its high boiling point and non-flammability further contribute to its suitability and safety in these testing environments.

Applications in Liquid Burn-in and Environmental Stress Screening (ESS)

Liquid burn-in and Environmental Stress Screening (ESS) are processes designed to weed out latent defects in electronic components by subjecting them to accelerated stress conditions, thereby inducing early failures in weaker units. Perfluorinated fluids like this compound are ideal for these applications due to their excellent dielectric properties, wide operating temperature range, and high thermal stability. semiconductors.org

During liquid burn-in, components are immersed in a bath of this compound and operated at elevated temperatures. The fluid's high dielectric strength prevents short circuits, while its efficient heat transfer capabilities ensure uniform temperature distribution across the components, preventing the formation of hot spots that could lead to erroneous test results. This method is significantly more effective at heat removal than air-cooled systems.

Environmental Stress Screening often involves rapid thermal cycling. The broad liquid range of perfluorinated fluids allows them to be used in systems that cycle between extreme temperatures, providing a harsh environment to precipitate failures caused by material fatigue and other latent defects.

Thermal Management in High-Performance Electronic Systems and Semiconductor Manufacturing

As electronic devices become more powerful and compact, the effective dissipation of heat has become a critical challenge. This compound, with its favorable thermal properties, offers a robust solution for cooling high-performance electronic systems and is utilized in various stages of semiconductor manufacturing.

Cooling of High-Power Microwave Components (e.g., Gyrotron RF Windows)

High-power microwave devices, such as gyrotrons used in plasma heating for fusion research, generate immense amounts of heat, particularly at the radio frequency (RF) window which separates the vacuum of the device from the external environment. Efficient cooling of this window is crucial to prevent thermal stress and potential failure.

Perfluorinated coolants, a class of fluids to which this compound belongs, are employed for this purpose. Their high dielectric strength is essential to avoid interfering with the microwave transmission, while their ability to function as efficient heat transfer fluids allows for the continuous removal of heat from the RF window. The chemical inertness and high boiling point of these fluids ensure long-term, reliable operation in these demanding environments.

Use in Industrial Semiconductor Processing Equipment (e.g., Ion Implanters, Dry Etchers, CVD Machines)

The manufacturing of semiconductors involves a series of complex processes carried out in highly controlled environments. Many of these processes, including ion implantation, dry etching, and chemical vapor deposition (CVD), generate significant heat that must be precisely managed to ensure the quality and yield of the silicon wafers.

Perfluorinated heat transfer fluids are used in the chiller systems that cool various components within this processing equipment. semiconductors.org Their properties are critical for this application:

High Dielectric Strength: Prevents electrical arcing and ensures compatibility with the high-voltage components found in equipment like ion implanters.

Chemical Inertness: Resists breakdown and reaction with the reactive gases and materials used in etching and deposition processes.

Wide Operating Temperature Range: Allows for precise temperature control over a broad range of processing conditions. semiconductors.org

Low Viscosity: Facilitates pumping and efficient circulation within the cooling systems. f2chemicals.com

This compound, with its characteristic properties as a perfluorinated compound, is well-suited for these applications, contributing to the stability and precision required in modern semiconductor fabrication.

Development of Advanced Optoelectronic and Optical Materials

While direct applications of this compound in optoelectronic and optical materials are not extensively documented, the properties of perfluorinated compounds, in general, suggest potential areas of development. The low refractive index and low optical dispersion of many perfluorinated polymers and liquids make them attractive for various optical applications.

For instance, perfluorinated liquids can be used as immersion fluids in high-resolution microscopy to enhance numerical aperture. In the realm of materials, the incorporation of a perfluorinated component like this compound into a polymer matrix could potentially lower the material's refractive index and improve its optical clarity and transmission properties, particularly in the infrared spectrum. Furthermore, the chemical and thermal stability of such a material would be enhanced. Research into "fluorofluorophores," which are fluorescent molecules soluble in perfluorinated solvents, opens up possibilities for creating novel fluorescent nanoemulsions for imaging applications where the unique properties of a fluorous phase are advantageous. acs.org

Further research is needed to explore the specific utility of this compound in the formulation of advanced optical and optoelectronic materials.

Properties of this compound

PropertyValue
Molecular Formula C₈F₁₆O
Molecular Weight 416.06 g/mol
Boiling Point 102 °C
Density (at 20°C) 1.78 g/cm³
Appearance Colorless to almost colorless clear liquid

Thermal and Electrical Properties of this compound and Similar Perfluorinated Liquids

PropertyTypical Value/CharacteristicReference
Thermal Stability High, stable under normal and anticipated storage/handling conditions bohrium.com
Heat Capacity Data available and summarized in thermodynamic studies bohrium.com
Dielectric Strength High, characteristic of perfluorocarbons f2chemicals.com
Viscosity Low, allowing for efficient pumping f2chemicals.com
Flammability Non-flammable semiconductors.org

Solvent for Casting Films for Optical Fiber Cladding and Waveguides

This compound serves as a solvent in the fabrication of optical components. Amorphous copolymers, such as those of perfluoro-2,2-dimethyl-1,3-dioxole (PDD) and tetrafluoroethylene (B6358150) (TFE), are soluble in this compound, available commercially as Fluorinert™ FC-75. Although the solubility of some of these copolymers is not exceedingly high (e.g., less than 3% by weight for a dipolymer with 10 mole % of TFE), it is sufficient for casting films used in applications like optical fiber cladding. The use of such fluorinated polymers is advantageous for creating the cladding of plastic optical fibers due to their low refractive indices and good mechanical properties. google.com

In the context of producing gas separation membranes, which share material science principles with optical film casting, copolymers of perfluoro(2-methylene-4,5-dimethyl-1,3-dioxlane) and chlorotrifluoroethylene (B8367) have been processed using fluorocarbon solvents, highlighting the utility of such solvents in creating thin films from fluoropolymers. researchgate.net The ability to dissolve these specialized polymers allows for the formation of uniform and transparent films essential for optical applications.

Fabrication of Low Refractive Index Coatings and Films

The fabrication of low refractive index coatings is crucial for developing antireflection surfaces and various optical devices. matec-conferences.orgmatec-conferences.orgresearchgate.net this compound's role as a solvent for fluoropolymers is key in this area. Fluorinated polymers are sought after for these applications due to their inherently low refractive index values. researchgate.net For instance, copolymers of perfluoro(2-methylene-1,3-dioxolane) derivatives have been shown to produce flexible and clear films with low refractive indices, ranging from 1.3350 to 1.3770 at 532 nm, and are soluble in this compound. researchgate.net

The development of these coatings often involves the sol-gel technique, where perfluoroalkylsilanes are incorporated into a polyethoxysiloxane matrix to produce fluorinated polymers with low refractive indices and improved hardness. researchgate.net The resulting materials can achieve a refractive index as low as 1.39 and possess the mechanical durability required for practical applications. researchgate.net Custom-formulated low refractive index coatings are available that can be applied using standard wet coating techniques to create sophisticated anti-reflection structures. kriya-materials.com

Plasma Polymerization for Fluorocarbon Film Deposition

Plasma polymerization of fluorocarbon monomers is a versatile technique for depositing thin films with a high degree of cross-linking and strong adhesion to various substrates. nih.gov This method is particularly valuable for creating functional surfaces with specific chemical and physical properties.

Controlled Synthesis of Fluorocarbon Films with Specific Functional Group Dominance (e.g., -CF₃)

The chemical structure and properties of plasma-polymerized fluorocarbon films can be controlled by carefully selecting the monomer and the plasma process parameters. While direct studies on the controlled synthesis of films with dominant -CF₃ groups using this compound were not found in the provided search results, the principle of controlling film chemistry through plasma polymerization is well-established. datapdf.com The process involves the fragmentation and subsequent recombination of the monomer molecules in the plasma, leading to a film with a chemical composition that can differ significantly from the precursor. datapdf.com The energy input into the plasma, often represented by the W/FM parameter (where W is the discharge wattage and FM is the mass flow rate of the monomer), plays a crucial role in determining the degree of monomer fragmentation and the chemical nature of the deposited film. researchgate.net It is known that different plasma energy domains (energy-deficient vs. monomer-deficient) can produce coatings with distinct chemical and physical properties. researchgate.net

Investigation of Substrate Temperature Dependence on Film Deposition Rates and Properties

The temperature of the substrate during plasma polymerization is a critical parameter that significantly influences the deposition rate and the properties of the resulting film. elsevierpure.com Research on the plasma polymerization of this compound (PFBTHF) has shown that the deposition rate generally decreases as the substrate temperature increases. elsevierpure.comresearchgate.net This relationship can often be described by the equation k₀ = Ae⁻ᵇᵗ, where k₀ is the specific deposition rate, A is a pre-exponential factor, b is the temperature-dependence coefficient, and t is the temperature. researchgate.netelsevierpure.com

Studies have shown that for perfluorocarbons like PFBTHF, the temperature-dependence coefficient (b) is largely dependent on the monomer group (perfluorocarbons vs. hydrocarbons) rather than its condensability. elsevierpure.com The pre-exponential factor (A) is influenced by the plasma polymerization domain. In an energy-deficient region, A is proportional to (W/FM)ⁿ, where n is close to one, while in a monomer-deficient region, A becomes constant. researchgate.netelsevierpure.com This indicates that at lower substrate temperatures, there may be increased adsorption or condensation of the monomer vapors, leading to different film chemistries and deposition kinetics. datapdf.com The effect of substrate temperature on deposition rates can, however, be complex and may also depend on the deposition pressure. ub.edu

Interactive Data Table: Effect of Substrate Temperature on Deposition Rate

This table summarizes the general trend observed in the deposition rate of plasma-polymerized films as a function of substrate temperature, based on the provided research.

Substrate TemperatureGeneral Effect on Deposition RateInfluencing Factors
DecreasingGenerally IncreasesIncreased adsorption/condensation of monomer. datapdf.com
IncreasingGenerally Decreases elsevierpure.comresearchgate.netMonomer group (e.g., perfluorocarbon). elsevierpure.com

Applications in Advanced Chemical and Biological Methodologies

Digital Microfluidics for Controlled Droplet Manipulation

Digital microfluidics is a technology that precisely manipulates discrete droplets of fluid on a surface, often using electrowetting on dielectric (EWOD). rsc.orgmicronit.com In these systems, a continuous, immiscible carrier oil is required to surround the aqueous droplets. Fluorinated oils like Perfluoro-2-butyltetrahydrofuran (commercially known as Fluorinert FC-75) are frequently chosen for this purpose due to their distinct properties. darwin-microfluidics.com

Enhancement of Droplet Movement and Control in Microfluidic Devices

The use of this compound as the continuous phase in digital microfluidics facilitates the smooth and controlled movement of aqueous droplets. darwin-microfluidics.com Key properties contributing to this enhancement include:

  • Low Surface Tension: Fluorinated oils exhibit low surface tension, which promotes the formation of stable, uniform droplets. darwin-microfluidics.com
  • Immiscibility: Its immiscibility with the aqueous phase ensures that droplets remain discrete and do not merge unintentionally, allowing for precise manipulation such as transport, splitting, and mixing. micronit.comwikipedia.org
  • Chemical Inertness: The inert nature of this compound prevents it from reacting with the biological or chemical reagents contained within the aqueous droplets, preserving the integrity of the experiments. darwin-microfluidics.com
  • These characteristics are crucial for high-throughput screening, single-cell analysis, and other lab-on-a-chip applications where thousands of experiments can be conducted in miniaturized formats. wikipedia.org

    Mitigation of Protein Adsorption on Device Surfaces

    A significant challenge in microfluidic systems, particularly those used for biological assays, is the non-specific adsorption of proteins and other biomolecules to the device's surfaces. nih.gov This can lead to sample loss, cross-contamination, and inaccurate results. Using a fluorinated oil like this compound as the carrier fluid creates a system where aqueous droplets are completely surrounded by the oil, preventing direct contact between the aqueous phase containing proteins and the hydrophobic channel walls. nih.gov This "plug-based" flow significantly reduces surface adsorption. nih.govcaltech.edu

    To further minimize adsorption at the liquid-liquid interface between the droplet and the surrounding oil, specialized fluorous-phase surfactants can be dissolved in the this compound. nih.gov These surfactants, which are soluble in the fluorinated oil but not in the aqueous phase, modify the interface. For example, surfactants with oligoethylene glycol heads have been shown to be particularly effective at creating a biocompatible interface that prevents proteins like bovine serum albumin (BSA) and fibrinogen from adsorbing. nih.govcaltech.edu

    Specialized Reaction Media in Organic Synthesis

    The chemical stability and unique solubility characteristics of this compound make it a valuable solvent for specific synthetic applications.

    High Oxygen Solubility in Catalytic Oxidation Reactions (e.g., Alkene Epoxidation)

    This compound is noted for its substantial capacity to dissolve molecular oxygen. scbt.com This property is highly advantageous in oxidation reactions where oxygen is a key reactant. In processes like the catalytic epoxidation of alkenes, maintaining a high concentration of dissolved oxygen in the reaction medium can enhance reaction rates and efficiency. The inertness of the fluorinated solvent ensures it does not participate in side reactions, leading to cleaner product formation.

    Reaction Medium for Perfluorodiacyl Peroxide Synthesis and Decomposition Kinetics Studies

    Research has specifically utilized this compound (FC-75) as a solvent for the synthesis of various perfluorodiacyl peroxides (PFDAPs). fluorine1.ru In a study comparing solvents, the use of FC-75 resulted in a higher yield for certain peroxides compared to other solvents like Freon-113. fluorine1.ru For instance, the synthesis of diacylperoxide-C (DAP-C) showed an 86% yield in FC-75 versus 78% in R-113 under similar conditions. fluorine1.ru

    The compound also serves as a medium for studying the thermal decomposition kinetics of these peroxides. fluorine1.ru The stability of this compound allows for precise monitoring of the decomposition process without solvent interference. fluorine1.ru

    Table 1: Effect of Solvent on Perfluorodiacyl Peroxide (DAP) Synthesis Yield fluorine1.ru
    Synthesized PeroxideSolventYield (% mass)
    DAP-CR-11378
    FC-7586
    DAP-2R-11356
    FC-7559
    DAP-101R-11330
    FC-7525
    DAP-161R-11338
    FC-7526

    Stimulated Brillouin Scattering (SBS) Phase Conjugate Mirrors in Plasma Diagnostics

    This compound (as Fluorinert FC-75) is employed as a highly effective medium in Stimulated Brillouin Scattering (SBS) phase conjugate mirrors (PCMs). These devices are critical for improving the performance of high-power laser systems used in plasma diagnostics, such as Thomson scattering measurements in fusion research devices like the JT-60U tokamak.

    In this application, a high-power laser beam is focused into a cell containing liquid FC-75. The interaction of the laser with the liquid generates an acoustic wave, and the laser light is scattered backward in a process that reverses its wavefront distortion. This "phase conjugation" acts like a mirror that corrects for aberrations in the laser beam path, which is essential for maintaining beam quality and measurement accuracy. FC-75 is chosen for its high reflectivity and ability to handle high laser energies. Research has confirmed that an SBS-PCM using FC-75 can achieve reflectivity higher than 98% in single-shot operation and over 90% in repeated-pulse operations, making it a robust solution for advanced plasma diagnostic systems.

    Medium for Thomson Scattering Diagnostics in Fusion Plasma Research

    The application of this compound, also known by its trade name Fluorinert FC-75, as a medium in Thomson scattering diagnostics for fusion plasma research is an area with limited direct documentation in publicly accessible scientific literature. Thomson scattering is a critical diagnostic technique used to measure electron temperature and density in high-temperature plasmas. wikipedia.org The method involves scattering a laser beam off the electrons in the plasma and analyzing the Doppler-broadened spectrum of the scattered light.

    While the core principles of Thomson scattering are well-established, the specific materials used within the diagnostic systems, such as in calibration or as a reference medium, are not always detailed in general publications. However, one doctoral thesis on Thomson scattering at the TORTUR tokamak mentions the use of "FC 752". tue.nl Given the context and the common use of Fluorinert compounds in various scientific applications, it is plausible that this refers to FC-75, with "752" potentially being a typographical error or a specific variant. The exact role of the compound in this context is not elaborated upon in the available text.

    The primary function of such a fluorinated liquid in a Thomson scattering setup could be related to its high dielectric strength, thermal stability, and optical properties. These characteristics are valuable in the harsh electromagnetic environment of fusion research devices.

    Characterization of Brillouin Shift and Reflectivity Performance

    This compound (FC-75) has been identified and characterized as a valuable medium for high-power stimulated Brillouin scattering (SBS) applications, particularly for phase-conjugated mirrors. optica.org Stimulated Brillouin scattering is a nonlinear optical process involving the interaction of light with acoustic waves in a medium. The scattered light is frequency-shifted, and this shift is known as the Brillouin shift. optica.org

    Research into heavy fluorocarbon liquids for high-power SBS experiments has highlighted the advantageous properties of FC-75. optica.org These liquids, including FC-75, are noted for their very low absorption coefficients, high optical breakdown thresholds, and moderate SBS gain. optica.org

    One study demonstrated that ultrapure Fluorinert FC-75 liquid could achieve high reflectivity, reaching near 98%, with excellent fidelity in the phase conjugation of high-energy laser pulses (14-J, 18-ns). optica.org The successful use of FC-75 in these experiments was contingent on the complete removal of microparticle impurities to prevent laser-induced damage at high energy levels. optica.org

    The selection of FC-75 for high-power SBS phase-conjugated mirrors was based on its favorable combination of a high boiling point, a fast acoustic decay time, and relatively low cost compared to other Fluorinert liquids tested. optica.org

    The optical and SBS properties of Fluorinert liquids, including FC-75, have been measured and are summarized in the table below.

    PropertyValue for FC-75
    Boiling Point (°C)102
    Density (g/cm³)1.77
    Refractive Index (at 1.06 µm)1.29
    Brillouin Shift (GHz at 1.06 µm)0.85
    Hypersound Decay Time (ns at 1.06 µm)0.6
    SBS Gain (cm/GW at 1.06 µm)0.003
    Absorption Coefficient (cm⁻¹ at 1.06 µm)< 1 x 10⁻⁵
    Breakdown Threshold (GW/cm²)> 20

    This table is based on data from "Heavy fluorocarbon liquids for a phase-conjugated stimulated Brillouin scattering mirror". optica.org

    Environmental Behavior and Atmospheric Chemistry Research

    Environmental Transport and Distribution Studies

    Due to its expected high persistence and stability, if Perfluoro-2-butyltetrahydrofuran is released into the environment, it has the potential for long-range transport. acs.orgacs.org Volatile and semi-volatile PFAS can be transported via the atmosphere over vast distances, reaching remote regions far from their original sources. acs.org The physical properties of this compound, such as its volatility, high density, and low water solubility, govern its movement and partitioning between air, water, soil, and biota.

    This compound is expected to be immiscible or have extremely low solubility in water, a characteristic shared by many highly fluorinated compounds. This property has significant implications for its environmental partitioning. If released into an aquatic system, it will not readily dissolve. Instead, it is likely to partition into one of two environmental compartments:

    The Atmosphere: Due to its probable high vapor pressure and low water solubility, the compound may readily volatilize from water or soil surfaces into the air, where it can undergo long-range atmospheric transport.

    Solid Phases: In the absence of volatilization, the compound is expected to adsorb to particulate matter, such as soils and sediments. nih.gov Studies on other PFAS have shown that partitioning to solids is a key process, with longer-chain compounds tending to adsorb more strongly to solid matrices. nih.gov Cyclic perfluorinated acids have been detected in surface waters and fish in the Great Lakes, demonstrating that despite low water solubility, they can be transported in aquatic systems and accumulate in biota. acs.org

    Therefore, the immiscibility of this compound in water suggests that it would not remain in the aqueous phase but would instead preferentially move into the atmosphere or bind to sediments, from where it could potentially enter food chains.

    Q & A

    Basic Questions

    Q. What are the critical safety precautions when handling Perfluoro-2-butyltetrahydrofuran in laboratory settings?

    • Answer:

    • Glove Selection: Due to incomplete permeation data, glove materials must be impermeable and resistant to the compound. Testing for breakthrough time and degradation is essential .
    • Eye Protection: Goggles are recommended during refilling or handling to prevent splashes .
    • Ventilation: Work in well-ventilated areas to avoid inhalation risks. If exposed, move to fresh air immediately and seek medical attention .

    Q. How should this compound be stored to maintain stability?

    • Answer:

    • Storage Conditions: No special storage facilities are required, but standard chemical storage protocols (e.g., cool, dry environments) apply .
    • Thermal Stability: The compound does not decompose under specified conditions (e.g., avoiding extreme temperatures) .

    Q. What analytical techniques are recommended for verifying the purity of this compound?

    • Answer:

    • Chromatography: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to detect impurities.
    • Spectroscopy: Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) can validate molecular structure (CAS: 335-36-4; C₈F₁₆O) .

    Advanced Research Questions

    Q. How can researchers address discrepancies in first aid protocols for inhalation exposure reported in different SDS?

    • Answer:

    • Conflict Analysis: recommends artificial respiration if breathing stops, while advises consulting a doctor only if symptoms persist.
    • Methodological Resolution: Prioritize immediate fresh air exposure, monitor for respiratory distress, and follow institutional safety protocols. Cross-reference SDS from multiple suppliers (e.g., Strem Chemicals, Alfa Aesar) and consult occupational health guidelines .

    Q. What methodological considerations are essential when designing solvent systems involving this compound?

    • Answer:

    • Immiscibility with Water: The compound is not miscible with water (density: 1.77 g/cm³), making it suitable for biphasic reactions or liquid-liquid extraction .
    • Phase Behavior: Characterize phase separation kinetics under varying temperatures.
    • Solvent Compatibility: Test chemical resistance with common lab materials (e.g., PTFE for seals) to avoid degradation .

    Q. How does the thermal stability of this compound influence high-temperature reaction designs?

    • Answer:

    • Stability Threshold: No decomposition occurs under manufacturer-specified conditions, but thermal gravimetric analysis (TGA) should confirm stability at target reaction temperatures .
    • Reactor Design: Use closed systems to prevent volatilization (boiling point: 99–107°C) and monitor for HF release under extreme conditions .

    Q. What strategies mitigate environmental risks when disposing of this compound waste?

    • Answer:

    • Biodegradation Testing: Assess persistence using OECD 301 guidelines, as the compound may bioaccumulate in aquatic systems .
    • Waste Segregation: Treat as halogenated waste. Small quantities can be disposed of with household waste per local regulations, but institutional protocols should prevail .

    Data Contradiction Analysis

    Q. Why do SDS documents lack consensus on the flammability of this compound?

    • Answer:

    • Evidence Review: Some SDS omit flammability data (e.g., flashpoint not determined in ), while others classify it under UN 3082 (liquid corrosive) .
    • Resolution: Conduct closed-cup flashpoint testing (e.g., ASTM D93). Until confirmed, treat as combustible and avoid open flames .

    Methodological Tables

    Property Value Reference
    Density (20°C)1.77 g/cm³
    Boiling Point99–107°C
    Water SolubilityImmiscible
    Vapor PressureNot determined

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.